molecular formula C11H15BrN2O B13076017 N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide

N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide

Cat. No.: B13076017
M. Wt: 271.15 g/mol
InChI Key: KWDLJTIJAHFWEZ-UHFFFAOYSA-N
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Description

N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide is an organic compound with the molecular formula C11H15BrN2O This compound is characterized by the presence of a bromophenyl group attached to an aminoethyl chain, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide typically involves the reaction of 2-bromobenzylamine with ethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the acetamide group. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromophenyl)acetamide: Similar structure but lacks the aminoethyl chain.

    N-(2-chlorophenyl)methyl]amino}ethyl)acetamide: Similar structure with a chlorine atom instead of bromine.

    N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide is unique due to the presence of the bromophenyl group, which imparts specific chemical and biological properties. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

N-[2-[(2-bromophenyl)methylamino]ethyl]acetamide

InChI

InChI=1S/C11H15BrN2O/c1-9(15)14-7-6-13-8-10-4-2-3-5-11(10)12/h2-5,13H,6-8H2,1H3,(H,14,15)

InChI Key

KWDLJTIJAHFWEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNCC1=CC=CC=C1Br

Origin of Product

United States

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